(1R,5S)-3-isobutyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate
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Overview
Description
(1R,5S)-3-isobutyl-1,5-dimethyl-3,7-diazabicyclo[331]nonane fumarate is a complex organic compound with a bicyclic structure This compound is part of the diazabicyclo[33
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-isobutyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclo[3.3.1]nonane core through a series of cyclization reactions.
Functionalization: The core structure is then functionalized by introducing the isobutyl and dimethyl groups at specific positions.
Fumarate formation: The final step involves the reaction of the diazabicyclo[3.3.1]nonane derivative with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-isobutyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(1R,5S)-3-isobutyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,5S)-3-isobutyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-isopentyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate: This compound has a similar structure but with an isopentyl group instead of an isobutyl group.
Bicyclo[3.3.1]nonane derivatives: Other derivatives of bicyclo[3.3.1]nonane with different functional groups.
Uniqueness
The uniqueness of (1R,5S)-3-isobutyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate lies in its specific functional groups and their arrangement, which confer unique chemical properties and potential applications. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1,5-dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.C4H4O4/c1-11(2)5-15-9-12(3)6-13(4,10-15)8-14-7-12;5-3(6)1-2-4(7)8/h11,14H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJYCAPMDVXTFA-WLHGVMLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2(CC(C1)(CNC2)C)C.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CC2(CC(C1)(CNC2)C)C.C(=C/C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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